PTH-histidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

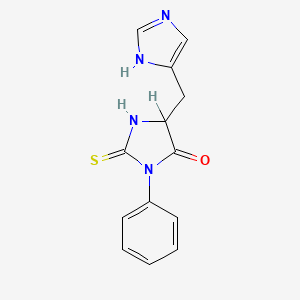

IUPAC Name |

5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANMZNRKVSFJBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392939 |

Source

|

| Record name | PTH-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49646625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5835-68-7 |

Source

|

| Record name | PTH-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Function of Histidine in Parathyroid Hormone: A Technical Guide for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parathyroid hormone (PTH), an 84-amino acid peptide, is the principal regulator of calcium and phosphate homeostasis. Its biological activity resides primarily within its N-terminal (1-34) fragment, which binds to and activates the parathyroid hormone 1 receptor (PTH1R), a Class B G protein-coupled receptor (GPCR). While the roles of many residues in PTH have been extensively studied, the specific functions of its three histidine residues—located at positions 9, 14, and 32—are less defined in publicly available literature. This guide synthesizes current structural and functional data to provide an in-depth analysis of the confirmed and putative roles of these histidine residues. We will explore their spatial location within the hormone's three-dimensional structure, their potential contributions to conformational stability and receptor binding, and their implications for the design of novel PTH analogues. This document also provides detailed, field-proven protocols for the key experimental workflows essential for investigating these functions, including site-directed mutagenesis, solid-phase peptide synthesis, and receptor binding assays.

Introduction to Parathyroid Hormone and its Receptor

The PTH Polypeptide: Structure and Primary Function

Parathyroid hormone is synthesized as a 115-amino acid precursor, pre-pro-PTH, which is proteolytically processed to the mature, secreted 84-amino acid peptide.[1] The hormone's primary physiological role is to maintain serum calcium levels within a narrow range.[2] When serum calcium drops, the parathyroid glands secrete PTH, which then acts on its target tissues—primarily bone and kidney—to restore calcium levels.[2] This is achieved by increasing bone resorption to release calcium and phosphate, enhancing renal calcium reabsorption, and stimulating the production of the active form of Vitamin D in the kidneys.[2]

The full biological activity required for mineral homeostasis is encapsulated within the N-terminal 1-34 amino acid fragment, PTH(1-34).[1] Structural studies, primarily using nuclear magnetic resonance (NMR), have revealed that upon interaction with a membrane-mimetic environment, PTH(1-34) adopts a defined conformation characterized by two α-helical domains connected by a flexible linker.[3][4][5][6] The N-terminal helix (approx. residues 4-14) is crucial for receptor activation, while the C-terminal helix of this fragment (approx. residues 21-29) is primarily responsible for binding to the receptor's extracellular domain.[4]

The PTH1 Receptor and Downstream Signaling

PTH exerts its effects by binding to the PTH1 receptor (PTH1R), a member of the Class B GPCR family.[3] The binding mechanism is a complex, two-step process: the C-terminal portion of the PTH(1-34) fragment first docks into the large N-terminal extracellular domain (ECD) of the PTH1R. This initial binding event is followed by the insertion of the N-terminal activation domain of PTH into the receptor's transmembrane helical bundle, triggering a conformational change that initiates intracellular signaling.

Activation of PTH1R primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit the physiological response. The receptor can also couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway.

Histidine Residues in Human PTH: Location and Postulated Functions

Human PTH(1-84) contains three histidine residues at positions 9, 14, and 32. Their location within the known structural domains of the hormone provides critical clues to their potential functions.

| Residue | Location in PTH(1-84) | Domain in PTH(1-34) | Postulated Function(s) |

| His9 | Position 9 | N-terminal α-helix (Activation Domain) | Receptor activation, positioning for β-arrestin coupling, helix stabilization |

| His14 | Position 14 | C-terminus of N-terminal α-helix | Helix capping, transition to flexible linker, potential receptor contact |

| His32 | Position 32 | C-terminal region (Binding Domain) | Receptor binding, conformational stability of the binding domain |

The Unique Chemistry of the Histidine Side Chain

The functional versatility of histidine stems from its imidazole side chain, which has a pKa of approximately 6.0.[8] This means that under physiological conditions (pH ~7.4), the imidazole ring can exist in both protonated (positively charged) and neutral states. This property allows histidine to act as a proton donor or acceptor in catalytic reactions, participate in pH-dependent conformational changes, and engage in a diverse array of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions.[1] It is also a potent chelator of metal ions like zinc and copper.[1]

Postulated Role of Histidine 9 (His9)

His9 is located within the N-terminal α-helix, the domain responsible for activating the receptor. NMR structural data place it squarely within this helical segment.[4][6] Its position suggests several potential roles:

-

Helix Stability: The imidazole ring could form hydrogen bonds with adjacent residues or participate in electrostatic interactions that stabilize the helical turn.

-

Receptor Activation: As part of the activation domain, the His9 side chain may make direct contact with residues in the transmembrane pocket of the PTH1R. Its ability to switch between neutral and charged states could be a critical component of the conformational changes required for signal transduction.

-

Modulation of Downstream Signaling: There is evidence to suggest that interactions involving His9 are important for positioning the N-terminus of PTH within the receptor, which in turn facilitates the coupling of β-arrestin, a key protein in signal termination and alternative signaling pathways.[9]

Postulated Role of Histidine 14 (His14)

His14 is situated at or near the C-terminal end of the first α-helical domain.[6] This strategic location suggests it may function as a "helix-capping" residue, providing a transition from the structured helical domain to the more flexible linker region. Naturally occurring mutations in the PTH precursor protein at position 14 (M14K) have been shown to impair protein processing and secretion, highlighting the sensitivity of this region, though this does not directly inform on the function of histidine in the mature hormone.[10] The side chain of His14 could also make secondary contacts with the extracellular loops of the PTH1R, helping to properly orient the N-terminal activation domain.

Postulated Role of Histidine 32 (His32)

His32 is located within the primary binding domain of PTH(1-34), a region known to form an amphipathic α-helix that docks into a hydrophobic groove on the PTH1R's extracellular domain.[11] While site-directed mutagenesis studies have extensively probed the importance of hydrophobic residues like Leu24 and Leu28 in this region, the specific contribution of His32 is not well documented.[11] Given its location, the imidazole side chain of His32 could be involved in:

-

Direct Receptor Contact: It may form hydrogen bonds or other polar interactions with the receptor's ECD, contributing to the overall binding affinity.

-

Conformational Integrity: It could form intra-molecular interactions that stabilize the helical conformation of the 25-34 binding region, which is critical for effective receptor docking.

Experimental Methodologies for Investigating Histidine Function

To rigorously determine the function of the histidine residues in PTH, a combination of peptide synthesis, site-directed mutagenesis, and functional assays is required.

Workflow for Investigating Histidine Function

Caption: Workflow for elucidating the function of specific amino acid residues in PTH.

Protocol: Site-Directed Mutagenesis of PTH

This protocol describes the generation of a PTH expression vector with a histidine-to-alanine mutation (e.g., H9A) using a commercially available kit, such as the QuikChange Lightning Site-Directed Mutagenesis Kit (Agilent).

1. Primer Design:

-

Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing the CAC or CAT codon for Histidine to a GCC codon for Alanine).

-

The mutation site should be in the center of the primers with ~10-15 bases of correct sequence on both sides.

-

Ensure the primers have a melting temperature (Tm) ≥ 78°C.

2. PCR Amplification:

-

Set up the PCR reaction in a 50 µL volume:

-

5 µL of 10x reaction buffer

-

10-100 ng of dsDNA template (e.g., pcDNA3.1 vector containing wild-type hPTH cDNA)

-

125 ng of forward primer

-

125 ng of reverse primer

-

1 µL of dNTP mix

-

1.5 µL of QuikSolution reagent (optional, for GC-rich templates)

-

1 µL of QuikChange Lightning Enzyme

-

Add nuclease-free water to 50 µL.

-

-

Perform thermal cycling:

-

Initial Denaturation: 95°C for 2 minutes

-

18 Cycles:

-

Denaturation: 95°C for 20 seconds

-

Annealing: 60°C for 10 seconds

-

Extension: 68°C for 30 seconds/kb of plasmid length

-

-

Final Extension: 68°C for 5 minutes

-

3. DpnI Digestion:

-

Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.

-

Incubate at 37°C for 5-10 minutes to digest the parental (methylated) DNA template.

4. Transformation:

-

Transform competent E. coli cells (e.g., XL10-Gold) with 1-2 µL of the DpnI-treated DNA.

-

Plate the transformation mix on an LB-agar plate containing the appropriate antibiotic (e.g., ampicillin).

-

Incubate overnight at 37°C.

5. Verification:

-

Pick several colonies and grow overnight liquid cultures.

-

Isolate plasmid DNA using a miniprep kit.

-

Verify the presence of the mutation by Sanger sequencing.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a PTH Analogue

This protocol provides a general overview for synthesizing a PTH(1-34) analogue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a rink amide resin support.

1. Resin Preparation:

-

Swell the rink amide resin in dimethylformamide (DMF) for 1 hour.

2. Chain Assembly (Performed for each amino acid):

-

Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 10-20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA). Add this mixture to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat this cycle of deprotection, washing, and coupling for all 34 amino acids in the sequence.

3. Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

4. Precipitation and Purification:

-

Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a synthesized PTH analogue.[12][13][14]

1. Membrane Preparation:

-

Culture cells stably expressing PTH1R (e.g., HEK293 or SaOS-2 cells) to confluence.

-

Harvest the cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, protease inhibitors, pH 7.4).

-

Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

2. Binding Reaction:

-

In a 96-well plate, set up the reactions in a final volume of 200 µL:

-

Total Binding: Binding buffer, cell membranes (10-50 µg protein), and a fixed concentration of a radiolabeled PTH ligand (e.g., ¹²⁵I-[Tyr34]hPTH(1-34)NH2) near its Kd.

-

Non-specific Binding: Same as total binding, but with an excess of unlabeled wild-type PTH (e.g., 1 µM).

-

Competition: Same as total binding, but with increasing concentrations of the unlabeled competitor peptide (the histidine analogue).

-

-

Incubate the plate at a set temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Counting:

-

Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a blocking agent like polyethyleneimine (PEI).

-

Wash the filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Therapeutic Implications and Future Directions

While the exact roles of His9, His14, and His32 remain to be fully elucidated by direct experimentation, their strategic locations within key functional domains of PTH make them intriguing targets for drug development. Understanding their contribution to helix stability and receptor interaction is paramount for designing next-generation PTH analogues. For instance, if His9 is confirmed to be critical for β-arrestin-biased signaling, analogues could be designed to modulate this interaction, potentially separating the anabolic effects of PTH on bone from its calcium-mobilizing effects. Future research should prioritize the synthesis and detailed characterization of PTH analogues with specific substitutions at positions 9, 14, and 32 to definitively map their functional contributions.

Conclusion

The histidine residues in parathyroid hormone are positioned at critical locations within the N-terminal activation and C-terminal binding domains. While direct experimental evidence detailing their specific functions is limited, their known biochemical properties and structural context strongly suggest they play important roles in maintaining the hormone's conformational integrity, facilitating receptor binding, and modulating signal transduction. The application of the advanced experimental workflows detailed in this guide will be essential for definitively unraveling the precise contributions of each histidine residue, paving the way for the rational design of more effective and selective PTH-based therapeutics.

References

-

National Center for Biotechnology Information (2023). Biochemistry, Histidine. StatPearls Publishing. Available from: [Link]

-

Gardella, T. J., et al. (1993). Analysis of parathyroid hormone's principal receptor-binding region by site-directed mutagenesis and analog design. Endocrinology, 132(5), 2024-2030. Available from: [Link]

-

Pioszak, A. A., & Xu, H. E. (2008). Structural basis for parathyroid hormone-related protein binding to the parathyroid hormone receptor and design of conformation-selective peptides. Journal of Biological Chemistry, 283(40), 27420-27429. Available from: [Link]

-

D'Amour, P., et al. (2021). Biological Activity of Different Forms of Oxidized Parathyroid Hormone. International Journal of Molecular Sciences, 22(11), 5997. Available from: [Link]

-

Pioszak, A. A., et al. (2009). Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides. Journal of Biological Chemistry, 284(41), 28382–28391. Available from: [Link]

-

Wray, V., et al. (1998). Assessment by 1H NMR Spectroscopy of the Solution Structure of Human Parathyroid-Hormone-Related Protein (1-34). European Journal of Biochemistry, 252(3), 465-474. Available from: [Link]

-

Lee, S., & Mannstadt, M. (2020). Rare PTH Gene Mutations Causing Parathyroid Disorders: A Review. Endocrinology and Metabolism, 35(1), 59–66. Available from: [Link]

-

Fukayama, S., et al. (1992). Biologic activities of parathyroid hormone (1-34) and parathyroid hormone-related peptide (1-34) in isolated perfused rat femur. Endocrinology, 131(4), 1757-1761. Available from: [Link]

-

Lee, B. K., et al. (2023). Homozygous Ser-1 to Pro-1 mutation in parathyroid hormone identified in hypocalcemic patients results in secretion of a biologically inactive pro-hormone. Journal of Bone and Mineral Research, 38(2), 245-255. Available from: [Link]

-

Levine, M. A., et al. (2022). Novel PTH Gene Mutations Causing Isolated Hypoparathyroidism. The Journal of Clinical Endocrinology & Metabolism, 107(5), e2131–e2138. Available from: [Link]

-

Lee, E. J., et al. (2018). A Homozygous [Cys25]PTH(1-84) Mutation That Impairs PTH/PTHrP Receptor Activation Defines a Novel Form of Hypoparathyroidism. Journal of Bone and Mineral Research, 33(8), 1436-1446. Available from: [Link]

-

Cohen, F. E., et al. (1991). Solid-phase synthesis and biologic activity of human parathyroid hormone (1-84). The Journal of biological chemistry, 266(3), 1997-2004. Available from: [Link]

-

University of Pittsburgh (2019). STRUCTURAL AND FUNCTIONAL IMPACTS OF CHEMICAL MODIFICATIONS IN PEPTIDES AND SMALL PROTEINS. D-Scholarship@Pitt. Available from: [Link]

-

Gesty-Palmer, D., et al. (2006). Mechanisms of Ligand Binding to the Parathyroid Hormone (PTH)/PTH-Related Protein Receptor: Selectivity of a Modified PTH(1–15) Radioligand for GαS-Coupled Receptor Conformations. Endocrinology, 147(4), 1770–1777. Available from: [Link]

-

Barden, J. A., & Kemp, B. E. (1993). NMR solution structure of human parathyroid hormone(1-34). Biochemistry, 32(3), 712-718. Available from: [Link]

-

Lee, S., & Mannstadt, M. (2020). Rare PTH Gene Mutations Causing Parathyroid Disorders: A Review. Endocrinology and Metabolism (Seoul), 35(1), 59-66. Available from: [Link]

-

ResearchGate (2022). Altered signaling at the PTH receptor via modified agonist contacts with the extracellular domain provides a path to prolonged agonism in vivo. ResearchGate. Available from: [Link]

-

Su, C. Y., et al. (2021). A stepwise mutagenesis approach using histidine and acidic amino acid to engineer highly pH-dependent protein switches. Applied Microbiology and Biotechnology, 105(24), 9237–9250. Available from: [Link]

-

Chorev, M., et al. (1990). Avian (chicken) parathyroid hormone: synthesis and comparative biological evaluation of the 1-34 fragment. Endocrinology, 126(6), 2997-3003. Available from: [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

-

Barden, J. A., & Kemp, B. E. (1993). NMR solution structure of human parathyroid hormone(1-34). ResearchGate. Available from: [Link]

-

Padmanabhan, S., et al. (1996). The role of context on alpha-helix stabilization: host-guest analysis in a mixed background peptide model. Protein science : a publication of the Protein Society, 5(2), 331–339. Available from: [Link]

-

Viguera, A. R., & Serrano, L. (1995). Structure and stability of the alpha-helix: lessons for design. Current opinion in structural biology, 5(1), 75–81. Available from: [Link]

-

Okazaki, M., et al. (2008). Prolonged signaling at the parathyroid hormone receptor by peptide ligands targeted to a specific receptor conformation. Proceedings of the National Academy of Sciences of the United States of America, 105(43), 16525–16530. Available from: [Link]

-

Adán-Más, A., et al. (2017). Computational analysis of histidine mutations on the structural stability of human tyrosinases leading to albinism insurgence. Molecular BioSystems, 13(7), 1439-1447. Available from: [Link]

-

Wang, N., & Regnier, F. E. (2001). Histidine-rich peptide selection and quantification in targeted proteomics. Journal of proteome research, 1(4), 337–345. Available from: [Link]

-

Barden, J. A., & Kemp, B. E. (1993). Stabilized NMR structure of human parathyroid hormone(1-34). Biochemistry, 32(43), 11579-11584. Available from: [Link]

-

Bisello, A., et al. (1999). Quantitative cell membrane-based radioligand binding assays for parathyroid hormone receptors. Analytical biochemistry, 275(2), 198–206. Available from: [Link]

- Bisello, A., et al. (2001). Process for the preparation of resin-bound cyclic peptides. Google Patents.

-

I-SITE. Residual Helicity at the Active Site of the Histidine Phosphocarrier, HPr, Modulates Binding Affinity to Its Natural Partners. MDPI. Available from: [Link]

-

Andrew, C. D., et al. (2002). Effect of Phosphorylation on α-Helix Stability as a Function of Position. Biochemistry, 41(8), 2603-2609. Available from: [Link]

-

Spandidos Publications. (2018). Effect of parathyroid hormone on cardiac function in rats with cardiomyopathy. Experimental and Therapeutic Medicine, 16(1), 319-325. Available from: [Link]

-

Gellman, S. H., et al. (2007). Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water. Journal of the American Chemical Society, 129(20), 6537–6545. Available from: [Link]

-

Peggion, E., et al. (2002). Structure-function studies of analogues of parathyroid hormone (PTH)-1-34 containing beta-amino acid residues in positions 11-13. Biochemistry, 41(25), 8162-8175. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. NMR solution structure of human parathyroid hormone(1-34) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. Biologic activities of parathyroid hormone (1-34) and parathyroid hormone-related peptide (1-34) in isolated perfused rat femur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P3 site-directed mutagenesis: An efficient method based on primer pairs with 3′-overhangs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rare PTH Gene Mutations Causing Parathyroid Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of parathyroid hormone's principal receptor-binding region by site-directed mutagenesis and analog design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. pnas.org [pnas.org]

- 14. Quantitative cell membrane-based radioligand binding assays for parathyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Specific Histidine Residues in Parathyroid Hormone (PTH) Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parathyroid hormone (PTH), an 84-amino acid polypeptide, is a principal regulator of calcium and phosphate homeostasis.[1][2] Its biological activity, primarily residing in the N-terminal (1-34) fragment, is critically dependent on its three-dimensional structure and interaction with the PTH type 1 receptor (PTH1R).[3] This guide provides a comprehensive examination of the pivotal roles that specific histidine residues play in the structural integrity, receptor binding, and signal transduction of PTH. By integrating structural biology, site-directed mutagenesis, and functional assay data, we elucidate the nuanced contributions of these residues, offering insights for the rational design of novel PTH analogues with tailored therapeutic profiles.

Introduction: The Structural and Functional Landscape of PTH

Parathyroid hormone exerts its physiological effects by binding to the PTH1R, a class B G protein-coupled receptor, initiating downstream signaling cascades that primarily involve protein kinase A (PKA) and protein kinase C (PKC).[1][4][5] The dichotomous role of PTH in bone metabolism, where continuous administration leads to bone resorption and intermittent administration promotes bone formation, underscores the complexity of its signaling and the therapeutic potential of modulating its receptor interactions.[1][5]

The structure of the PTH(1-34) fragment is characterized by a flexible N-terminus and two helical domains, typically spanning residues 4-13 and 21-29, connected by a turn region.[6][7] This conformation is crucial for its interaction with the PTH1R. Histidine, with its unique imidazole side chain, possesses an acid dissociation constant (pKa) near physiological pH, allowing it to act as both a proton donor and acceptor.[8] This property makes histidine residues key players in protein structure, function, and stability. In PTH, histidine residues can influence the peptide's conformation, its interaction with the receptor, and its susceptibility to oxidative damage.[8][9]

Key Histidine Residues and Their Functional Significance

While PTH contains several histidine residues, research has highlighted the particular importance of those within the N-terminal and mid-regions of the (1-34) fragment.

Histidine at Position 5: A Determinant of Receptor Subtype Specificity

Although human PTH has an isoleucine at position 5, the related parathyroid hormone-related protein (PTHrP) contains a histidine at this position.[10] Studies comparing the binding of PTH and PTHrP to different PTH receptor subtypes have revealed that His5 in PTHrP is a major determinant of receptor subtype specificity.[10] Specifically, the presence of histidine at position 5 in PTHrP prevents its interaction with the human PTH2 receptor, while it still binds effectively to the common PTH/PTHrP receptor (PTH1R).[10] This suggests that the imidazole side chain of histidine at this position may introduce steric hindrance or unfavorable electrostatic interactions within the ligand-binding pocket of the PTH2 receptor.[10]

This finding has significant implications for drug design, as modifying this position in PTH analogues could generate ligands with enhanced selectivity for specific PTH receptor subtypes, potentially leading to more targeted therapeutic effects.

Histidine in the Mid-Region: A Locus for Stability and Receptor Interaction

The histidine residue located in the mid-region of PTH(1-34) contributes to the overall stability of the peptide. Histidine residues are susceptible to oxidation, which can be mediated by reactive oxygen species and trace metal ions.[9] Oxidation of histidine can lead to a loss of biological activity, highlighting the importance of formulation strategies that minimize oxidative stress to maintain the therapeutic efficacy of PTH-based drugs.[9]

Furthermore, NMR studies have suggested that the mid-region of PTH, which includes a histidine, is involved in forming a turn that brings the N- and C-terminal helices into proximity, creating a globular C-terminal domain with a hydrophobic core.[6][7] This tertiary structure is thought to be critical for proper receptor binding.[6][7]

Investigating the Role of Histidine Residues: Experimental Approaches

A multi-faceted experimental approach is necessary to fully elucidate the role of specific histidine residues in PTH.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to systematically replace specific histidine residues with other amino acids to probe their functional importance.[11] For example, replacing a histidine with an alanine removes the imidazole side chain, allowing researchers to assess the contribution of this group to receptor binding and signaling. Conversely, introducing a histidine at a specific position can provide insights into its potential role in receptor subtype selectivity.[10]

Experimental Protocol: Site-Directed Mutagenesis of PTH

-

Template Preparation: Obtain a plasmid vector containing the cDNA sequence for human PTH(1-84) or a fragment thereof, such as PTH(1-34).

-

Primer Design: Design mutagenic primers that contain the desired nucleotide change to substitute the histidine codon with the codon for the desired amino acid. The primers should be complementary to the template DNA and flank the mutation site.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.

-

Template Removal: Digest the parental, non-mutated DNA template using a methylation-sensitive restriction enzyme (e.g., DpnI), as the template DNA isolated from most E. coli strains will be methylated.

-

Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

-

Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.

-

Protein Expression and Purification: Express the mutant PTH protein in a suitable expression system (e.g., E. coli or mammalian cells) and purify the protein using standard chromatographic techniques.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the chemical synthesis of PTH analogues with precise modifications, including the substitution of specific histidine residues.[3][12][13][14] This method offers the flexibility to incorporate non-natural amino acids, providing a broader range of chemical properties to probe structure-function relationships.[3]

Experimental Workflow: Solid-Phase Peptide Synthesis of PTH Analogues

Caption: Workflow for Solid-Phase Peptide Synthesis.

Structural Analysis

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and valuable technique for assessing the secondary structure of PTH and its analogues in solution.[15][16][17][18][19] Changes in the CD spectrum upon mutation of a histidine residue can indicate alterations in the helical content or overall fold of the peptide.[15][16] α-helical structures typically show negative bands around 208 nm and 222 nm, while β-sheets exhibit a negative band near 218 nm.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR spectroscopy provides high-resolution structural information, including the determination of the three-dimensional structure of PTH in solution and the identification of specific residue-residue interactions.[6][7][20][21] NMR can be used to pinpoint the structural consequences of histidine mutations.[22]

Functional Assays

Receptor Binding Assays: These assays quantify the affinity of PTH analogues for the PTH1R.[23][24] Competition binding assays, using a radiolabeled PTH tracer, are commonly employed to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of the mutant peptides.[23][24] A significant change in binding affinity upon histidine mutation directly implicates that residue in receptor interaction.

cAMP Accumulation Assays: Since the primary signaling pathway activated by PTH is the adenylyl cyclase-PKA pathway, measuring intracellular cyclic AMP (cAMP) levels is a direct readout of receptor activation.[4][25][26] These assays are crucial for determining whether a histidine mutation affects the signaling efficacy of the peptide.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture cells stably or transiently expressing the human PTH1R (e.g., HEK293 or COS-7 cells) in appropriate growth medium.[27]

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluence.

-

Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of intracellular cAMP.

-

Peptide Stimulation: Wash the cells with assay buffer and then incubate them with varying concentrations of the PTH analogue (wild-type or mutant) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) or a fluorescence resonance energy transfer (FRET)-based biosensor.[26][28]

-

Data Analysis: Plot the cAMP concentration as a function of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

Signaling Pathways and the Influence of Histidine Residues

PTH binding to the PTH1R can activate multiple signaling pathways, primarily the Gs/adenylyl cyclase/PKA pathway and the Gq/phospholipase C/PKC pathway.[4][5] The N-terminal region of PTH is essential for the activation of the PKA pathway.[25] While the direct role of specific histidine residues in differentially modulating these pathways is still an area of active investigation, their influence on the overall conformation and receptor binding kinetics of PTH undoubtedly impacts the downstream signaling profile. For instance, a mutation that alters the stability of the receptor-ligand complex could lead to prolonged or attenuated signaling.[24]

Diagram: PTH Signaling Pathways

Caption: Major signaling pathways activated by PTH.

Data Summary: Impact of Histidine Modifications

| Modification | Position | Effect on Receptor Binding | Effect on Signaling | Structural Implication | Reference |

| His to Ile substitution in PTHrP | 5 | Increased binding to PTH2 receptor | Increased cAMP accumulation via PTH2 receptor | Alters receptor subtype specificity | [10] |

| Oxidation of Histidine | Mid-region | Potential decrease in affinity | Loss of biological activity | Conformational changes, degradation | [9] |

This table is a representative summary and should be expanded based on specific experimental findings.

Conclusion and Future Directions

The specific positioning and chemical nature of histidine residues within the parathyroid hormone structure are critical determinants of its biological function. They influence receptor subtype selectivity, contribute to the overall stability of the peptide, and are integral to the three-dimensional fold required for effective receptor binding and signal transduction. A thorough understanding of the role of each histidine residue, achieved through a combination of site-directed mutagenesis, synthetic chemistry, structural biology, and functional assays, is paramount for the development of the next generation of PTH-based therapeutics.

Future research should focus on:

-

Systematically mapping the role of all histidine residues in PTH(1-34) and the full-length PTH(1-84).

-

Investigating the influence of histidine modifications on the kinetics of receptor binding and the temporal profile of downstream signaling.

-

Exploring the potential of histidine modifications to create biased agonists that preferentially activate specific signaling pathways, leading to more refined therapeutic outcomes with fewer side effects.

By continuing to unravel the intricate structure-function relationships of parathyroid hormone, the scientific community can pave the way for innovative drug candidates for the treatment of osteoporosis and other disorders of mineral metabolism.

References

- Current time information in Kampala, UG. (n.d.). Google.

- Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions. (2017). Medical Science Monitor.

- Parathyroid hormone signaling in bone and kidney. (n.d.). PubMed Central.

- Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. (1996). Endocrinology.

- How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. (n.d.). MtoZ Biolabs.

- Parathyroid Hormone Activates TRPV5 via PKA-Dependent Phosphorylation. (n.d.). PubMed Central.

- Circular dichroism spectra of hPTH-(1-34) in benign aqueous solution,... (n.d.). ResearchGate.

- Parathyroid hormone-dependent signaling pathways regulating genes in bone cells. (n.d.). [Source not provided].

- Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions. (2017). Medical Science Monitor.

- Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization. (2009). Journal of Pharmaceutical Sciences.

- Structure-function Relationship Studies of PTH(1-11) Analogues Containing D-amino Acids. (2009). [Source not provided].

- Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides. (n.d.). National Institutes of Health.

- Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism. (n.d.). National Institutes of Health.

- NMR solution structure of human parathyroid hormone(1-34). (n.d.). PubMed.

- PTH/Parathyroid Hormone EIA Kit (RAB0412). (n.d.). Sigma-Aldrich.

- Human Parathyroid Hormone Receptor 2 Stable Cell Line. (n.d.). GenScript.

- Protein secondary structure analyses from circular dichroism spectroscopy: methods and reference databases. (n.d.). PubMed.

- Prolonged signaling at the parathyroid hormone receptor by peptide ligands targeted to a specific receptor conformation. (2008). PNAS.

- Methods for solid phase peptide synthesis which employ a minimum of instrumentation. (n.d.). PubMed.

- Analysis of parathyroid hormone's principal receptor-binding region by site-directed mutagenesis and analog design. (n.d.). PubMed.

- Circular Dichroism Spectroscopy for Protein Structural Analysis. (2021). YouTube.

- Contributions of Parathyroid Hormone (PTH)/PTH-Related Peptide Receptor Signaling Pathways to the Anabolic Effect of PTH on Bone. (2007). PubMed Central.

- Human Parathyroid Hormone Related Protein ELISA Kit. (n.d.). Thermo Fisher Scientific.

- Assessment by 1H NMR Spectroscopy of the... (n.d.). Biological Chemistry - Ovid.

- Stabilized NMR structure of human parathyroid hormone(1-34). (2025). ResearchGate.

- NMR solution structure of human parathyroid hormone(1-34). (2025). ResearchGate.

- Structure-Function Studies in Parathyroid Hormone. (2025). ResearchGate.

- Use of 1H NMR spectroscopy and computer simulations to analyze histidine pKa changes in a protein tyrosine phosphatase: experimental and theoretical determination of electrostatic properties in a small protein. (n.d.). PubMed.

- Methods and protocols of modern solid phase peptide synthesis. (2014). [Source not provided].

- Far UV Circular Dichroism (CD) Spectroscopy Analysis. (n.d.). Creative Proteomics.

- Molecular Mechanisms of Ligand Recognition by Parathyroid Hormone 1 (PTH1) and PTH2 Receptors. (n.d.). PubMed.

- Solid-phase synthesis. (n.d.). Wikipedia.

- Methods and protocols of modern solid phase Peptide synthesis. (2006). Molecular Biotechnology.

- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.

- Mutation Analysis of the Histidine Residues in the Glycylglycine Endopeptidase ALE-1. (n.d.). National Institutes of Health.

- Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. (n.d.). [Source not provided].

- Biochemistry, Histidine. (2023). StatPearls - NCBI Bookshelf.

- A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. (n.d.). PubMed Central.

- Site-Directed Mutagenesis Analysis of Amino Acids Critical for Activity of the Type I Signal Peptidase of the Archaeon Methanococcus voltae. (n.d.). PubMed Central.

- PTH Signaling and Epigenetic Control of Bone Remodeling. (n.d.). PubMed Central.

- Parathyroid hormone. (n.d.). Wikipedia.

- Histidine Scanning Mutagenesis of Basic Residues of the S4 Segment of the Shaker K Channel. (n.d.). [Source not provided].

- Site-Directed Mutagenesis of anti-CD11b Nanobody to Optimize Production. (n.d.). [Source not provided].

Sources

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Parathyroid hormone - Wikipedia [en.wikipedia.org]

- 3. Structure-function relationship studies of PTH(1-11) analogues containing D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR solution structure of human parathyroid hormone(1-34) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of parathyroid hormone's principal receptor-binding region by site-directed mutagenesis and analog design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 14. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Protein secondary structure analyses from circular dichroism spectroscopy: methods and reference databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Far UV Circular Dichroism (CD) Spectroscopy Analysis - Creative Proteomics [creative-proteomics.com]

- 20. ovid.com [ovid.com]

- 21. researchgate.net [researchgate.net]

- 22. Use of 1H NMR spectroscopy and computer simulations To analyze histidine pKa changes in a protein tyrosine phosphatase: experimental and theoretical determination of electrostatic properties in a small protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. Parathyroid Hormone Activates TRPV5 via PKA-Dependent Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. genscript.com [genscript.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

The Histidine Nexus: A Technical Guide to the Differential Engagement of PTH with PTH1 and PTH2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of histidine residues within the parathyroid hormone (PTH) peptide in dictating its differential interaction with the PTH1 (PTH1R) and PTH2 (PTH2R) receptors. Moving beyond a general overview, this document synthesizes structural biology, molecular pharmacology, and experimental data to elucidate the nuanced mechanisms of ligand recognition, receptor activation, and subsequent signaling pathway divergence. We will dissect the specific contributions of key histidine residues, not only as determinants of binding affinity but also as crucial switches for biased signaling, a concept of paramount importance in the development of novel therapeutics targeting the PTH receptor system. This guide is designed to be a comprehensive resource, offering not only mechanistic insights but also detailed experimental protocols and data interpretation frameworks for researchers in the field.

Introduction: The PTH Receptor System - A Tale of Two Receptors

The parathyroid hormone receptor family, comprising PTH1R and PTH2R, represents a fascinating case study in how structurally similar G protein-coupled receptors (GPCRs) can mediate distinct physiological effects through their interactions with related endogenous ligands. PTH1R, primarily expressed in bone and kidney, is the principal regulator of calcium and phosphate homeostasis, responding to both parathyroid hormone (PTH) and PTH-related protein (PTHrP).[1][2] In contrast, PTH2R exhibits a more restricted expression pattern, with high levels found in the central nervous system, pancreas, and testis, and is selectively activated by PTH but not PTHrP.[3][4] A third ligand, tuberoinfundibular peptide of 39 residues (TIP39), is the high-affinity endogenous ligand for PTH2R.[5]

The divergence in ligand recognition and physiological roles between PTH1R and PTH2R presents a compelling challenge and a significant opportunity for therapeutic intervention. Understanding the molecular determinants of these specific interactions is crucial for the rational design of receptor-selective agonists and antagonists for conditions ranging from osteoporosis to neurological disorders. This guide will focus specifically on the often-overlooked but pivotal role of histidine residues within the PTH peptide in orchestrating this differential engagement.

The "Two-Domain" Binding Model: A Framework for Interaction

The interaction between PTH and its receptors is best understood through the "two-domain" binding model.[3][6] This model posits a biphasic interaction:

-

N-terminal Domain (Activation Domain): The N-terminal region of PTH (approximately residues 1-14) inserts into the transmembrane (TM) domain of the receptor, a crucial step for receptor activation and initiation of downstream signaling.[3][7]

-

C-terminal Domain (Binding Domain): The C-terminal portion of the bioactive PTH fragment (residues 15-34) docks with the large extracellular domain (ECD) of the receptor, contributing significantly to high-affinity binding.[3][7]

This dual interaction ensures both tight binding and efficient activation, and it is within this framework that the specific roles of individual amino acids, including histidines, become critically important.

The Decisive Role of Histidine Residues in Receptor Selectivity and Signaling

Human PTH(1-34) contains two histidine residues at positions 9 and 14. Furthermore, the comparison with PTHrP, which has a histidine at position 5 (where PTH has an isoleucine), provides a critical "specificity switch" for PTH2R interaction.

Histidine at Position 5 of PTHrP: The Gatekeeper for PTH2R

The inability of PTHrP to activate PTH2R is a cornerstone of the differential ligand recognition in the PTH system. Seminal studies have unequivocally identified the histidine residue at position 5 of PTHrP as the primary determinant of this selectivity.[4]

-

Steric Hindrance: It is hypothesized that the bulkier imidazole side chain of histidine at position 5 creates a steric clash within the ligand-binding pocket of PTH2R, preventing the conformational changes necessary for receptor activation.[4]

-

Mutational Swap Confirms Role: When the His5 of PTHrP is replaced with isoleucine (the corresponding residue in PTH), the resulting peptide gains the ability to bind and activate PTH2R. Conversely, substituting the Ile5 of PTH with histidine abrogates its activity at PTH2R, while its activity at PTH1R remains intact.[4][8]

This "histidine switch" is a powerful illustration of how a single amino acid can dictate receptor subtype specificity.

Histidine at Position 9 of PTH: A Modulator of Biased Signaling at PTH1R

While PTH1R is activated by both PTH and PTHrP, the downstream signaling consequences are not identical, leading to the concept of biased agonism. The histidine at position 9 of PTH plays a crucial role in this phenomenon, particularly in the recruitment of β-arrestin.

-

β-Arrestin Coupling: Molecular dynamics simulations and experimental data have revealed that His9 of PTH forms a network of contacts with the extracellular loops (ECLs) 2 and 3, and transmembrane domain 5 (TM5) of PTH1R.[9] This interaction is critical for inducing the receptor conformation that favors coupling to β-arrestin.[9]

-

Gs Signaling vs. β-Arrestin Pathway: A point mutation of His9 to Alanine (H9A) in PTH results in a peptide that can still activate the Gs-cAMP pathway but is unable to recruit β-arrestin.[9] This demonstrates that His9 is a key molecular switch for biased signaling at PTH1R.

-

Implications for Sustained Signaling: The recruitment of β-arrestin is linked to receptor internalization and the initiation of sustained signaling from endosomal compartments. The inability of the PTH(H9A) mutant to engage β-arrestin suggests that His9 is essential for this prolonged signaling phase, which is thought to contribute to some of the anabolic effects of PTH on bone.

Histidine at Position 14 of PTH: A Potential Point of Contact

The role of His14 in PTH is less well-defined compared to His9. However, structural studies provide some clues:

-

Surface Exposure: The crystal structure of human PTH(1-34) shows that His14 is located at the interface of a dimer in the crystal lattice, where it forms a hydrogen bond with the His14 of the adjacent molecule.[1] This position on the surface of the peptide helix makes it available for potential interactions with the receptor.

-

Flexibility and Conformation: The region around His14 is part of a flexible loop that connects two helical domains of the peptide.[10] This flexibility may be important for the proper positioning of the N-terminal activation domain within the receptor's transmembrane bundle.

While direct experimental evidence from mutational studies on the specific role of His14 in PTH2R activation is limited, its surface accessibility and location within a critical region of the peptide suggest a potential contribution to the overall binding and activation process that warrants further investigation.

Comparative Ligand-Receptor Interactions: A Structural Perspective

The subtle yet significant differences in how PTH and PTHrP engage with PTH1R, and how PTH interacts with PTH1R versus PTH2R, can be visualized through structural models.

Amino Acid Sequence Alignment:

| Ligand | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 | 31 | 32 | 33 | 34 |

| hPTH(1-34) | S | V | S | E | I | Q | L | M | H | N | L | G | K | H | L | N | S | M | E | R | V | E | W | L | R | K | K | L | Q | D | V | H | N | F |

| hPTHrP(1-34) | A | V | S | E | H | Q | L | L | H | D | K | G | K | S | I | Q | D | L | R | R | R | F | F | L | H | H | L | I | A | E | I | H | T | A |

| TIP39 | A | A | L | A | D | D | T | V | F | R | E | R | L | Q | L | L | R | K | I | Y | K | V | M | L | K | S | S | M | G | G | S | G | D | P |

Table 1: Amino acid sequence alignment of human PTH(1-34), human PTHrP(1-34), and TIP39. Key histidine residues and the position 5 "specificity switch" are highlighted.

Differential Signaling Pathways: Beyond cAMP

The engagement of PTH with PTH1R and PTH2R initiates distinct downstream signaling cascades.

PTH1R Signaling: A Multi-faceted Network

Activation of PTH1R by PTH leads to the coupling of multiple G protein subtypes and other signaling effectors:

-

Gs/cAMP/PKA Pathway: The canonical pathway, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[1] This pathway is central to many of the physiological effects of PTH.

-

Gq/PLC/Ca2+ Pathway: PTH1R can also couple to Gq, leading to the activation of Phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.[1]

-

β-Arrestin Pathway: As discussed, the interaction involving His9 of PTH is crucial for β-arrestin recruitment, which not only desensitizes G protein signaling but also initiates a second wave of signaling from endosomes and activates other pathways like the ERK1/2 MAP kinase cascade.[9]

Diagram 1: PTH1R Signaling Pathways.

PTH2R Signaling: A More Focused Response

The signaling pathways activated by PTH at the PTH2R are less complex than those of PTH1R:

-

Gs/cAMP Pathway: The primary signaling output of PTH2R upon activation by PTH is the robust production of cAMP.[3]

-

Intracellular Calcium Mobilization: PTH can also induce a transient increase in intracellular calcium via PTH2R, although this response is often rapid and less sustained compared to the cAMP signal.[3] The response to PTH is quick, while the response to TIP39 is more prolonged.[3]

Diagram 2: PTH2R Signaling Pathways.

Experimental Protocols for Studying PTH-Receptor Interactions

To facilitate research in this area, we provide detailed, self-validating protocols for key assays used to characterize the interactions between PTH and its receptors.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing either PTH1R or PTH2R.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.

-

Wash the membrane pellet with binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

50 µL of binding buffer

-

50 µL of unlabeled competitor ligand (e.g., PTH(1-34), PTH mutants) at various concentrations.

-

50 µL of radiolabeled ligand (e.g., [125I]-PTH(1-34)) at a fixed concentration (typically at its Kd).

-

50 µL of membrane preparation (10-20 µg of protein).

-

-

Incubate for 2 hours at room temperature with gentle agitation.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration (e.g., 1 µM) of unlabeled PTH(1-34).

-

Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor ligand.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the production of intracellular cAMP, a key second messenger for both PTH1R and PTH2R.

Protocol:

-

Cell Culture:

-

Plate HEK293 cells stably expressing PTH1R or PTH2R in a 96-well plate and grow to 80-90% confluency.

-

-

Assay:

-

Wash the cells once with serum-free medium.

-

Pre-incubate the cells for 15 minutes at 37°C with 100 µL of stimulation buffer (serum-free medium containing 0.5 mM 3-isobutyl-1-methylxanthine, IBMX, a phosphodiesterase inhibitor).

-

Add 50 µL of agonist (e.g., PTH(1-34), PTH mutants) at various concentrations to the wells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced in each well.

-

Plot the cAMP concentration as a function of the log concentration of the agonist.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.

-

Diagram 3: Experimental Workflow for Characterizing PTH-Receptor Interactions.

Quantitative Data Summary

The following table summarizes representative binding affinities and functional potencies of PTH and key mutants at PTH1R and PTH2R, compiled from various studies. These values should be considered as illustrative, as experimental conditions can influence the exact measurements.

| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cAMP |

| PTH(1-34) | PTH1R | ~1-5 | ~1-10 |

| PTH2R | ~10-50 | ~20-100 | |

| PTHrP(1-34) | PTH1R | ~1-5 | ~1-10 |

| PTH2R | >1000 | >1000 | |

| [His5]PTH(1-34) | PTH1R | ~1-5 | ~1-10 |

| PTH2R | >1000 | >1000 | |

| [Ile5]PTHrP(1-34) | PTH1R | ~5-15 | ~5-20 |

| PTH2R | ~20-100 | ~50-200 | |

| PTH(1-34) H9A | PTH1R | ~1-5 (Gs-coupled) | ~1-10 (cAMP) |

| PTH1R | N/A | No β-arrestin recruitment |

Table 2: Representative binding affinities and functional potencies of PTH, PTHrP, and their mutants at PTH1R and PTH2R. Data are approximate values collated from the literature and may vary between studies.

Conclusion and Future Directions

The histidine residues within PTH and its related peptides are not mere structural components but are active participants in a sophisticated molecular dialogue with their receptors. The His5 "specificity switch" in PTHrP provides a clear-cut mechanism for receptor discrimination, while the His9 in PTH emerges as a critical mediator of biased agonism at PTH1R, decoupling Gs signaling from β-arrestin pathways. The role of His14, while less defined, warrants further investigation.

For drug development professionals, these insights offer a roadmap for designing novel therapeutics with tailored signaling profiles. For instance, PTH analogues that selectively engage the Gs pathway without recruiting β-arrestin could potentially offer bone-anabolic effects with a different side-effect profile. Conversely, ligands that specifically target PTH2R without activating PTH1R could be developed for neurological or other non-classical PTH-related conditions.

Future research should focus on:

-

High-resolution structures of PTH bound to PTH2R: This would provide invaluable structural insights into the permissive role of Ile5 and the potential interactions of His9 and His14.

-

Systematic mutagenesis of His9 and His14 in PTH and testing on PTH2R: This would definitively elucidate their roles in PTH2R activation.

-

Development of novel biased agonists: Leveraging the knowledge of the role of His9 to create PTH analogues with specific signaling signatures.

By continuing to unravel the intricate details of the PTH-histidine-receptor interface, the scientific community can pave the way for a new generation of targeted and effective therapies.

References

-

Allosteric interactions in the parathyroid hormone GPCR–arrestin complex formation. (n.d.). eLife. [Link]

-

Behar, V., Nakamoto, C., Greenberg, Z., Bisello, A., Suva, L. J., Rosenblatt, M., & Chorev, M. (1996). Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. Endocrinology, 137(10), 4217–4224. [Link]

-

Bergwitz, C., Gardella, T. J., Flannery, M. R., Potts, J. T., Jr, & Jueppner, H. (1996). The (1-14) fragment of parathyroid hormone (PTH) activates intact and amino-terminally truncated PTH-1 receptors. Molecular Endocrinology, 13(5), 670–680. [Link]

-

Bisello, A., Behar, V., Greenberg, Z., Nakamoto, C., Rosenblatt, M., & Chorev, M. (1998). Histidine at position 5 is the specificity "switch" between two parathyroid hormone receptor subtypes. Endocrinology, 139(1), 398–404. [Link]

-

Crystal Structure of Human Parathyroid Hormone 1–34 at 0.9-Е Resolution. (2000). Journal of Biological Chemistry, 275(12), 8319–8324. [Link]

-

Endosomal parathyroid hormone receptor signaling. (2022). Trends in Endocrinology & Metabolism, 33(9), 614-625. [Link]

-

Gardella, T. J., & Jueppner, H. (2001). Receptors for PTH and PTHrP: their biological importance and functional properties. American Journal of Physiology-Renal Physiology, 277(5), F665-F675. [Link]

-

Gensure, R. C., Gardella, T. J., & Jueppner, H. (2005). PTH/PTHrP receptor signaling, allostery, and structures. Trends in Endocrinology & Metabolism, 16(9), 414–421. [Link]

-

Laganà, A., Sgroi, G., Vitale, A. M., & Cannavò, S. (2023). Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System. International Journal of Molecular Sciences, 24(9), 7859. [Link]

-

Pioszak, A. A., & Xu, H. E. (2008). Molecular recognition of parathyroid hormone by its G protein-coupled receptor. Proceedings of the National Academy of Sciences, 105(13), 5034–5039. [Link]

-

Pioszak, A. A., Parker, N. R., Suino-Powell, K., & Xu, H. E. (2009). Structural basis for parathyroid hormone-related protein binding to the parathyroid hormone receptor and design of conformation-selective peptides. Journal of Biological Chemistry, 284(41), 28382–28391. [Link]

-

Usdin, T. B., Dobolyi, A., Ueda, H., & Palkovits, M. (2012). The neuroendocrine functions of the parathyroid hormone 2 receptor. Journal of Neuroendocrinology, 24(10), 1255–1267. [Link]

-

Vilardaga, J. P., Gardella, T. J., Jueppner, H., & Abou-Samra, A. B. (2001). Analysis of parathyroid hormone (PTH)/secretin receptor chimeras differentiates the role of functional domains in the pth/ pth-related peptide (PTHrP) receptor on hormone binding and receptor activation. Molecular Endocrinology, 15(7), 1178–1188. [Link]

Sources

- 1. Molecular recognition of parathyroid hormone by its G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System [mdpi.com]

- 4. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Neuroendocrine Functions of the Parathyroid Hormone 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. The (1-14) fragment of parathyroid hormone (PTH) activates intact and amino-terminally truncated PTH-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-Depth Technical Guide to the Biochemical Properties of Phenylthiohydantoin-Histidine

Abstract: This technical guide provides a comprehensive examination of the biochemical properties of phenylthiohydantoin-histidine (PTH-histidine), a critical derivative for N-terminal protein sequencing via Edman degradation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the formation, chemical characteristics, and advanced analytical methodologies for this compound. It emphasizes the unique challenges presented by the imidazole side chain and offers field-proven insights into optimizing its analysis. The guide includes detailed experimental protocols, comparative data tables, and logical workflow diagrams to serve as a practical resource for laboratory applications.

Introduction

The precise determination of a protein's primary structure—the linear sequence of its amino acids—is fundamental to understanding its function, mechanism, and role in biological processes. For decades, the Edman degradation, a method developed by Pehr Edman, has been a cornerstone of protein sequencing.[1] This stepwise process sequentially cleaves amino acids from the N-terminus of a peptide, which are then identified as their phenylthiohydantoin (PTH) derivatives.[1][2]

Among the 20 standard amino acids, histidine presents unique analytical challenges. Its derivative, this compound, possesses an imidazole side chain whose physicochemical properties are highly sensitive to pH.[3][4] This guide offers a deep dive into the biochemical properties of this compound, providing the technical and practical knowledge required to navigate the complexities of its analysis and ensure the fidelity of protein sequencing data.

Chapter 1: The Chemistry of this compound

The formation and inherent chemical nature of this compound dictate its behavior in analytical systems. A foundational understanding of its structure and properties is paramount for any researcher working with this molecule.

Formation of this compound in the Edman Cycle

Edman degradation is a masterful three-step process that occurs in a cyclical fashion: Coupling, Cleavage, and Conversion.[5][6]

-

Coupling: Under mildly alkaline conditions (pH ~9), the N-terminal amino group of the peptide attacks the Edman reagent, phenylisothiocyanate (PITC).[1][7] This forms a phenylthiocarbamoyl-peptide (PTC-peptide). The basic environment is crucial to ensure the N-terminal amine is deprotonated and thus nucleophilic.[6]

-

Cleavage: The reaction conditions are shifted to anhydrous acid (e.g., trifluoroacetic acid). The sulfur atom of the PTC group performs a nucleophilic attack on the adjacent peptide carbonyl carbon, cleaving the first peptide bond. This releases the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[1][2]

-

Conversion: The extracted ATZ-amino acid is then treated with aqueous acid and heat to rearrange it into the more stable phenylthiohydantoin (PTH) derivative.[2][8] It is this this compound molecule that is subsequently identified.

Physicochemical Properties

The imidazole side chain of histidine is the defining feature of this compound. Its pKa is approximately 6.0, meaning its protonation state, and therefore its charge and polarity, can change within a typical physiological or chromatographic pH range.[3][4] This pH sensitivity is the root of many analytical challenges.

| Property | Value / Description | Significance for Analysis |

| Molecular Formula | C₁₃H₁₂N₄OS | Used for exact mass determination in Mass Spectrometry. |

| Molecular Weight | 272.33 g/mol [9] | Foundational for MS-based identification. |

| Exact Mass | 272.0732 Da[9] | Critical for high-resolution mass spectrometry (HRMS). |

| Imidazole pKa | ~6.0[4] | At pH < 6, the side chain is protonated (cationic, hydrophilic). At pH > 6, it is neutral (less polar). This directly impacts HPLC retention time. |

| Solubility | 37.4 µg/mL (at pH 7.4)[9] | Relatively low aqueous solubility can affect sample preparation and recovery. |

| UV Absorbance Max | ~269 nm | Standard wavelength for detection in HPLC, common to all PTH-amino acids. |

Chapter 2: Analytical Characterization of this compound

Accurate identification of this compound relies on robust analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). Mass spectrometry provides an orthogonal method for confirmation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse for separating and identifying PTH-amino acids. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Method Choices: The primary challenge with this compound is its hydrophilic nature, especially at acidic pH values where the imidazole ring is protonated. This causes it to have a weak affinity for the nonpolar C18 stationary phase, leading to early elution and potential co-elution with the solvent front or other polar byproducts. To achieve reliable retention and sharp peak shape, precise control of the mobile phase pH is essential. A pH near neutral or slightly basic (e.g., pH 6-7) will ensure the imidazole ring is largely uncharged, increasing its hydrophobicity and promoting better interaction with the stationary phase for improved retention and separation.[10]

Protocol: Standard RP-HPLC for this compound Identification

This protocol is a self-validating system. The inclusion of a standard mixture allows for the verification of system suitability (resolution, peak shape) before running unknown samples.

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[10]

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM Sodium Acetate), pH adjusted to 7.2.

-

Mobile Phase B: Acetonitrile (ACN).

-

Detection: UV detector set to 269 nm.

-

-

Standard Preparation:

-

Prepare a standard mixture of all 20 PTH-amino acids, including this compound, at a known concentration (e.g., 20 pmol/µL). This is critical for retention time comparison.

-

-

Gradient Elution:

-

Flow Rate: 1.0 mL/min.[10]

-

Gradient:

-

0-2 min: 10% B

-

2-17 min: Linear gradient from 10% to 55% B

-

17-18 min: Linear gradient from 55% to 90% B

-

18-20 min: Hold at 90% B (column wash)

-

20-22 min: Return to 10% B

-

22-25 min: Hold at 10% B (equilibration)

-

-

Justification: A gradient is necessary to first elute polar PTH derivatives like histidine and then elute the more nonpolar PTHs (e.g., PTH-Phe, PTH-Leu) in a reasonable time with good peak shape.

-

-

Analysis:

-

Inject 10 µL of the standard mixture to establish the retention time for this compound.

-

Inject 10 µL of the unknown sample from the Edman conversion step.

-

Identify this compound in the sample by matching its retention time with that of the standard.

-

Mass Spectrometry (MS)

MS provides unambiguous identification based on the mass-to-charge ratio (m/z). It is an invaluable tool for confirming HPLC results, especially if chromatographic resolution is poor.[11][12]

-

Expected Ion: In positive ion electrospray ionization (ESI+), this compound will be detected as the protonated molecular ion, [M+H]⁺.

-

Calculated m/z: 273.0805[9]

-

MS/MS Fragmentation: For further confirmation, tandem mass spectrometry (MS/MS) can be used. The precursor ion (m/z 273.1) is fragmented to produce a characteristic pattern of product ions. Common fragments observed include m/z 180, 152, and 110, corresponding to specific losses from the parent structure.[9]

Chapter 3: Challenges and Field-Proven Insights

The Imidazole Side Chain: A Double-Edged Sword

The basicity of the imidazole ring is the primary source of analytical difficulty.

-

Peak Tailing: If the mobile phase pH is close to the imidazole pKa (~6.0), both protonated and neutral forms of this compound will exist simultaneously. This mixture of species interacts differently with the stationary phase, leading to broad, tailing peaks and reduced sensitivity.

-

Insight: Buffering the mobile phase to a pH at least 1.5 units away from the pKa (e.g., pH < 4.5 or pH > 7.5) can help ensure a single ionic species dominates, leading to sharper peaks. However, operating at high pH can degrade the silica-based column. Therefore, careful pH management around 6.5-7.2 is often the best compromise.

-

-

Metal Chelation: Histidine is a known chelator of metal ions.[13] Trace metals (e.g., iron, copper) in the HPLC system (from frits, tubing, or solvents) can interact with the imidazole ring of this compound. This secondary interaction mechanism leads to distorted peak shapes and shifting retention times.

-